molecular formula C22H21ClN6O2 B2630229 1-[5-(3-tert-butyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-[(2-chlorophenyl)methyl]-1H-imidazole-4-carboxamide CAS No. 1251626-79-5

1-[5-(3-tert-butyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-[(2-chlorophenyl)methyl]-1H-imidazole-4-carboxamide

Cat. No.: B2630229
CAS No.: 1251626-79-5
M. Wt: 436.9
InChI Key: YPCRIVKSORAGQW-UHFFFAOYSA-N
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Description

1-[5-(3-tert-butyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-[(2-chlorophenyl)methyl]-1H-imidazole-4-carboxamide is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, a pyridine ring, and an imidazole ring. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[5-(3-tert-butyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-[(2-chlorophenyl)methyl]-1H-imidazole-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the formation of the oxadiazole ring through the reaction of tert-butylamidoxime with a suitable carboxylic acid derivative. The pyridine ring is then introduced through a coupling reaction with a halogenated pyridine derivative. The final step involves the formation of the imidazole ring and the attachment of the chlorophenylmethyl group through a series of condensation and cyclization reactions under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, large-scale production may require the development of continuous flow processes to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

1-[5-(3-tert-butyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-[(2-chlorophenyl)methyl]-1H-imidazole-4-carboxamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups such as alkyl, aryl, or halogen substituents .

Scientific Research Applications

1-[5-(3-tert-butyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-[(2-chlorophenyl)methyl]-1H-imidazole-4-carboxamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 1-[5-(3-tert-butyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-[(2-chlorophenyl)methyl]-1H-imidazole-4-carboxamide involves its interaction with specific molecular targets and pathways within biological systems. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other oxadiazole derivatives, pyridine derivatives, and imidazole derivatives. Examples include:

Uniqueness

What sets 1-[5-(3-tert-butyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-[(2-chlorophenyl)methyl]-1H-imidazole-4-carboxamide apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets and the potential for diverse applications in various fields .

Properties

IUPAC Name

1-[5-(3-tert-butyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-[(2-chlorophenyl)methyl]imidazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN6O2/c1-22(2,3)21-27-20(31-28-21)15-8-9-18(24-11-15)29-12-17(26-13-29)19(30)25-10-14-6-4-5-7-16(14)23/h4-9,11-13H,10H2,1-3H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPCRIVKSORAGQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NOC(=N1)C2=CN=C(C=C2)N3C=C(N=C3)C(=O)NCC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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